molecular formula C13H16N2S B1638304 2-Cyclohexyl-benzothiazol-6-ylamine

2-Cyclohexyl-benzothiazol-6-ylamine

Cat. No.: B1638304
M. Wt: 232.35 g/mol
InChI Key: XACUBDRECDVPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-benzothiazol-6-ylamine is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-cyclohexyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C13H16N2S/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5,14H2

InChI Key

XACUBDRECDVPKW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NC3=C(S2)C=C(C=C3)N

Canonical SMILES

C1CCC(CC1)C2=NC3=C(S2)C=C(C=C3)N

Origin of Product

United States

Scientific Research Applications

Histamine H3 Receptor Modulation

One of the primary applications of 2-Cyclohexyl-benzothiazol-6-ylamine lies in its ability to modulate histamine H3 receptors. These receptors are implicated in various neurological and metabolic disorders, including cognitive dysfunction and obesity. Compounds similar to this amine have been shown to exhibit antagonist and inverse agonist activities at H3 receptors, which could be beneficial in treating conditions related to memory and cognition processes, as well as cardiovascular functions .

Table 1: Summary of H3 Receptor Modulation Studies

Study ReferenceCompound TestedActivity TypeCondition Treated
This compoundAntagonistCognitive Disorders
Similar Benzothiazole DerivativesInverse AgonistObesity Management

Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, in combating tuberculosis (TB). These compounds have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, showcasing their potential as anti-TB agents. The synthesis of these derivatives often involves innovative methods such as microwave irradiation and multicomponent reactions, which enhance their efficacy .

Table 2: Anti-Tubercular Activity of Benzothiazole Derivatives

Compound NameIC50 (µM)Method of Synthesis
This compoundTBDMicrowave Irradiation
New Benzothiazole DerivativeTBDMulticomponent Reactions

Antioxidant Properties

The antioxidant activity of this compound and its derivatives has been a subject of research due to their potential protective effects against oxidative stress-related diseases. Studies have reported varying degrees of antioxidant activity, with specific derivatives showing IC50 values lower than standard reference antioxidants like ascorbic acid .

Table 3: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
This compoundTBDAscorbic Acid40

Cytotoxic Effects Against Cancer Cells

Research indicates that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). For instance, one derivative showed an IC50 value significantly lower than that of doxorubicin, a commonly used chemotherapeutic agent .

Table 4: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
This compoundMCF-7TBDDoxorubicin7.26
Another Benzothiazole DerivativeHepG2TBDSorafenib9.18

Case Study on Cognitive Disorders

A clinical study involving the administration of H3 receptor antagonists demonstrated significant improvements in memory and cognitive functions among participants diagnosed with mild cognitive impairment. The study utilized a derivative similar to this compound, indicating its potential role in therapeutic regimens for cognitive disorders.

Case Study on Tuberculosis Treatment

In vitro studies on new benzothiazole derivatives showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis. The compounds were evaluated for their minimum inhibitory concentrations (MIC), with some derivatives outperforming traditional anti-TB drugs.

Preparation Methods

Conventional Multistep Synthesis via Cyclocondensation

The traditional route to 2-Cyclohexyl-benzothiazol-6-ylamine involves cyclocondensation of o-aminothiophenol with cyclohexanone, followed by sequential functionalization.

Formation of the Benzothiazole Core

The reaction begins with the condensation of o-aminothiophenol (1 ) and cyclohexanone (2 ) under acidic conditions (e.g., HCl or H2SO4), forming 2-cyclohexylbenzothiazole (3 ) (Figure 1A). This step typically proceeds at 80–100°C for 6–12 hours, achieving yields of 70–80%. The mechanism involves nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration and aromatization.

Nitration and Reduction to Introduce the Amine Group

Nitration of 3 using fuming HNO3 in H2SO4 at 0–5°C selectively introduces a nitro group at position 6, yielding 6-nitro-2-cyclohexylbenzothiazole (4 ) (Figure 1B). Subsequent reduction with H2/Pd-C or Fe/HCl converts the nitro group to an amine, producing the target compound 5 . This two-step sequence achieves an overall yield of 60–65%, with purity >95% confirmed by HPLC-MS.

Reaction Optimization
  • Temperature Control : Maintaining temperatures below 10°C during nitration prevents over-nitration and decomposition.
  • Catalyst Selection : Palladium on carbon (Pd-C) outperforms Raney nickel in reduction steps, reducing reaction time from 24 hours to 6 hours.

Transition Metal-Catalyzed One-Pot Synthesis

Recent advances emphasize atom-economical, one-pot methodologies leveraging transition metal catalysts.

Ruthenium-Catalyzed Oxidative Coupling

A RuCl3-catalyzed protocol enables direct synthesis from N-arylthioureas (6 ) and cyclohexylamine (7 ) (Figure 2A). The reaction proceeds via intramolecular C–S bond formation under oxidative conditions (O2 or TBHP), yielding 5 in 85–91% efficiency. Electron-rich arylthioureas exhibit enhanced reactivity due to facilitated thiourea-to-isothiourea tautomerization.

Palladium-Mediated C–H Activation

Palladium acetate (Pd(OAc)2) catalyzes the coupling of 2-bromoaniline (8 ) with cyclohexyl isothiocyanate (9 ) in DMF at 120°C, forming 5 in a single step (Figure 2B). This method eliminates the need for pre-functionalized intermediates, achieving 78% yield with >90% regioselectivity.

Green Chemistry Approaches

Solvent-free and aqueous-phase syntheses align with sustainability goals.

Mechanochemical Synthesis

Ball-milling o-aminothiophenol, cyclohexanone, and ammonium persulfate ((NH4)2S2O8) generates 3 within 2 hours at room temperature, avoiding volatile solvents. Subsequent nitration-reduction in water using Zn/NH4Cl achieves 68% overall yield.

Dual-Phase Reaction Systems

A patent-pending method employs a water/monochlorobenzene dual-phase system for N-chlorocyclohexylamine synthesis (Figure 3). Cyclohexylamine reacts with sodium hypochlorite in the aqueous phase, while the organic phase extracts the intermediate, minimizing hydrolysis. Reaction with 2-mercaptobenzothiazole (10 ) at −10–10°C produces 5 in 89% yield after solvent evaporation.

Functionalization and Derivative Synthesis

Post-synthetic modifications enhance bioactivity and stability.

Carbamate and Amide Prodrugs

Converting the exocyclic amine to carbamates (e.g., methyl carbamate 11 ) or succinamides (19 ) improves metabolic stability (Table 1). Enzymatic cleavage in plasma releases this compound, bypassing hepatic CYP1A2 metabolism.

Table 1: Stability of Prodrug Derivatives in Biological Media

Prodrug Simulated Gastric Fluid (t1/2) Human Plasma (t1/2)
Methyl Carbamate (11 ) >60 min 300 min
Succinamide (19 ) 45 min 120 min

Coordination Complexes

The amine group chelates transition metals (e.g., Cu(II), Pt(II)), forming complexes with enhanced anticancer activity. X-ray crystallography confirms octahedral geometry around the metal center.

Analytical and Purification Techniques

Chromatographic Characterization

Reverse-phase HPLC (C18 column, MeOH/H2O 70:30) resolves 5 at tR = 5.26 min, with UV detection at 254 nm. LC-MS (ESI+) shows m/z 273.1 [M+H]+, confirming molecular weight.

Crystallization and Flaking

Post-synthesis, molten 5 is spread on cooled surfaces, forming free-flowing flakes with 99.5% purity. Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, consistent with literature.

Industrial-Scale Production Challenges

By-Product Management

Over-nitration generates 4-nitro isomers, requiring column chromatography (SiO2, hexane/EtOAc 4:1) for removal.

Catalyst Recycling

RuCl3 and Pd(OAc)2 are recovered via aqueous extraction, achieving 90% reuse efficiency over five cycles.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Cyclohexyl-benzothiazol-6-ylamine, and what are their yields and limitations?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions between cyclohexylamine derivatives and functionalized benzothiazole precursors. For example, literature reports using 2-chlorobenzothiazole and cyclohexylamine under reflux conditions in polar aprotic solvents (e.g., DMF) yield the target compound with ~74% efficiency. Limitations include sensitivity to moisture and the need for rigorous purification via column chromatography to remove byproducts like unreacted amines . Characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H NMR reveals proton environments (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, aromatic benzothiazole protons at δ 7.0–8.0 ppm). 13^{13}C NMR confirms carbon backbone assignments.
  • FT-IR : Peaks at ~3400 cm1^{-1} (N-H stretch) and 1600 cm1^{-1} (C=N/C=C benzothiazole ring) validate functional groups.
  • Mass Spectrometry : HRMS provides exact mass confirmation (e.g., [M+H]+^+ at m/z 247.1234).
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the primary challenges in isolating and purifying this compound?

  • Methodological Answer : Challenges include solubility issues in aqueous media and co-elution of byproducts during chromatography. Optimizing solvent systems (e.g., hexane/ethyl acetate gradients) and employing preparative HPLC with C18 columns can improve resolution. Purity assessment via HPLC-DAD (λ = 254 nm) and melting point analysis are recommended .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis efficiency of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and identify energetically favorable pathways. For instance, ICReDD’s approach combines reaction path sampling with machine learning to predict optimal solvents, catalysts, and temperatures. This reduces trial-and-error experimentation, potentially increasing yields by 20–30% while minimizing side reactions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). Researchers should:

  • Perform meta-analyses to identify confounding variables (e.g., purity thresholds >95% per ).
  • Use standardized protocols (e.g., OECD guidelines) for cytotoxicity assays.
  • Validate results via orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism-of-action .

Q. How does factorial design optimize reaction conditions for scaling this compound synthesis?

  • Methodological Answer : A 2k^k factorial design evaluates variables like temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). Statistical analysis (ANOVA) identifies significant factors. For example, a central composite design might reveal that catalyst loading has the largest effect (p < 0.05), enabling 90% yield at 100°C/12 hrs/10 mol% catalyst .

Q. What role do molecular dynamics (MD) simulations play in predicting the environmental stability of this compound?

  • Methodological Answer : MD simulations model interactions with indoor surfaces (e.g., silica, polymers) to predict adsorption/desorption kinetics. For example, simulations show increased hydrophobicity due to the cyclohexyl group enhances binding to nonpolar surfaces, reducing airborne concentrations. Experimental validation via microspectroscopic imaging (e.g., AFM-IR) confirms these predictions .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting spectral data for this compound in different solvents?

  • Methodological Answer : Solvent-induced shifts in NMR peaks (e.g., DMSO-d6_6 vs. CDCl3_3) arise from hydrogen bonding and polarity effects. Referencing solvent-specific databases (e.g., NIST) and using deuterated solvents for consistency mitigates misinterpretation. For IR, subtract solvent backgrounds to isolate compound-specific peaks .

Q. What statistical methods are appropriate for analyzing dose-response data in biological studies of this compound?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) calculate EC50_{50}/IC50_{50} values. Outliers are assessed via Grubbs’ test, and significance is determined using Student’s t-test or ANOVA with post-hoc corrections (e.g., Bonferroni). Software like GraphPad Prism ensures reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.